Tesaglitazar

Description

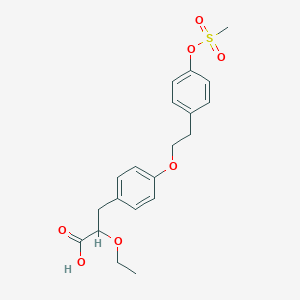

Structure

3D Structure

Properties

CAS No. |

251565-88-5 |

|---|---|

Molecular Formula |

C20H24O7S |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22) |

InChI Key |

CXGTZJYQWSUFET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Tesaglitazar Action

Peroxisome Proliferator-Activated Receptor Binding and Transcriptional Activation

Tesaglitazar's primary mechanism of action involves the direct binding to and activation of two key nuclear receptors: PPARα and PPARγ. ontosight.aiphysiology.org These receptors are ligand-activated transcription factors that, upon activation, form a heterodimeric complex with the retinoid X receptor (RXR). koreamed.orgsemanticscholar.org This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. koreamed.org

PPARα Binding and Activation

This compound (B1683095) activates PPARα, a receptor predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. oup.comnih.gov The activation of PPARα by this compound leads to the regulation of genes involved in fatty acid uptake, binding, and oxidation. diabetesjournals.org This mechanism is central to its effects on lipid metabolism, including the reduction of triglycerides. ontosight.aikoreamed.org In vitro studies have demonstrated that this compound binds to and activates PPARα, leading to downstream effects such as the suppression of hepatic apolipoprotein C-III (apoC-III) mRNA levels, a known target of PPARα agonists. physiology.org

PPARγ Binding and Activation

This compound also binds to and activates PPARγ, which is highly expressed in adipose tissue and plays a critical role in adipocyte differentiation, lipid storage, and glucose homeostasis. oup.comnih.gov The activation of PPARγ by this compound improves insulin (B600854) sensitivity and glucose metabolism. ontosight.ai This is achieved through the regulation of genes that enhance peripheral glucose utilization and reduce hepatic glucose output. diabetesjournals.org The interaction of this compound with PPARγ is crucial for its insulin-sensitizing effects.

Differential Potency and Selectivity for PPARα versus PPARγ Subtypes

This compound exhibits a differential potency and selectivity for the PPARα and PPARγ subtypes. Research indicates that this compound is a more potent agonist for PPARγ than for PPARα. oup.com In vitro transactivation assays have shown that the half-maximal effective concentration (EC50) for this compound on human PPARγ is approximately 0.2 μM, while for human PPARα, it is 3.6 μM. medchemexpress.com Another study reported EC50 values of 3420 nM for PPARγ and 4780 nM for PPARα. nih.gov This indicates a degree of selectivity towards PPARγ activation. nih.gov The IC50 values, which measure the concentration of an inhibitor required to reduce the response by half, have been reported as 0.35 μM for PPARγ and 3.8 μM for PPARα. This differential potency allows this compound to elicit a balanced response, combining the lipid-lowering benefits of PPARα activation with the insulin-sensitizing effects of PPARγ activation. diabetesjournals.orgspandidos-publications.com

Gene Expression Modulation by this compound

The activation of PPARα and PPARγ by this compound leads to widespread changes in gene expression, affecting various metabolic processes.

Regulation of Genes Involved in Glucose and Lipid Metabolism

This compound's dual agonism allows it to comprehensively regulate genes involved in both glucose and lipid metabolism. semanticscholar.orgdiabetesjournals.org By activating PPARα, it upregulates genes responsible for fatty acid oxidation, leading to decreased plasma triglyceride levels. ontosight.aikoreamed.org Simultaneously, its activation of PPARγ enhances insulin sensitivity and glucose uptake in peripheral tissues by modulating the expression of relevant genes. ontosight.aidrugbank.com Studies in animal models have shown that this compound treatment leads to reduced plasma glucose and insulin levels, as well as improved lipid profiles. physiology.orgspandidos-publications.com

Effects on Extracellular Matrix Protein Gene Expression (e.g., Type I and IV Collagen, TGFβ1)

This compound has demonstrated significant effects on the expression of genes related to the extracellular matrix, particularly in the context of diabetic nephropathy. In studies involving diabetic mice, treatment with this compound led to a marked decrease in the gene expression of key profibrotic molecules. diabetesjournals.org This includes a downregulation of both type I and type IV collagen, as well as transforming growth factor-β1 (TGFβ1). nih.govdiabetesjournals.org

In vitro experiments using cultured mesangial and proximal tubule cells have further elucidated these effects. diabetesjournals.org Under high-glucose conditions, which typically induce the production of collagen, this compound treatment effectively blocked the increased gene expression of type I and type IV collagen. nih.govdiabetesjournals.org This suggests a direct inhibitory effect of this compound on the cellular machinery responsible for producing these extracellular matrix proteins. diabetesjournals.org The reduction in TGFβ1 expression is also a key finding, as TGFβ1 is a well-known promoter of fibrosis and tissue scarring. diabetesjournals.org

The table below summarizes the observed effects of this compound on the gene expression of these extracellular matrix proteins.

| Gene | Effect of this compound Treatment | Experimental Model |

| Type I Collagen | Downregulation/Inhibition of induced expression | Diabetic (db/db) mice, Cultured mesangial and proximal tubule cells nih.govdiabetesjournals.org |

| Type IV Collagen | Downregulation/Inhibition of induced expression | Diabetic (db/db) mice, Cultured mesangial and proximal tubule cells nih.govdiabetesjournals.org |

| TGFβ1 | Downregulation | Diabetic (db/db) mice nih.govdiabetesjournals.org |

Impact on Cholesterol Efflux Pathway Genes (e.g., ABCA1)

This compound influences the expression of genes involved in the cholesterol efflux pathway, which is crucial for reverse cholesterol transport. A key gene in this pathway is ATP-binding cassette transporter A1 (ABCA1). plos.org

Studies have shown that this compound treatment increases the expression of ABCA1. plos.orgmit.edu This upregulation of ABCA1 is significant because this transporter plays a critical role in the first step of reverse cholesterol transport, facilitating the efflux of cholesterol from cells to lipid-poor apolipoproteins. ahajournals.org In comparative studies with other PPAR agonists, this compound consistently demonstrated the ability to increase ABCA1 expression across various concentrations. plos.orgmit.edu However, its effect on another related transporter, ABCG1, was not found to be significant. plos.orgmit.edu This suggests a specific action of this compound on the ABCA1-mediated cholesterol efflux pathway. plos.org

The targeted upregulation of ABCA1 by this compound highlights a potential mechanism for its beneficial effects on lipid profiles, particularly in increasing high-density lipoprotein cholesterol (HDL-C) levels. plos.org

Influence on Inflammatory Marker Gene Expression

This compound has been shown to exert anti-inflammatory effects by modulating the gene expression of various inflammatory markers. spandidos-publications.com In studies on diabetic mice, treatment with this compound resulted in a significant reduction in the mRNA levels of several pro-inflammatory cytokines in the liver. spandidos-publications.com

Specifically, this compound treatment led to decreased expression of:

Tumor Necrosis Factor-alpha (TNF-α): A key cytokine involved in systemic inflammation. spandidos-publications.com

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes to sites of inflammation. spandidos-publications.com

Interleukin-6 (IL-6): A multifunctional cytokine that plays a role in the acute-phase inflammatory response. spandidos-publications.com

These reductions in gene expression were also correlated with lower serum levels of these inflammatory markers, indicating a systemic anti-inflammatory effect. spandidos-publications.com The ability of this compound to suppress the expression of these genes underscores its role in mitigating the inflammatory processes often associated with metabolic disorders. spandidos-publications.comnih.gov

The following table summarizes the effect of this compound on the gene expression of these inflammatory markers in the liver of diabetic mice.

| Inflammatory Marker Gene | Effect of this compound Treatment |

| TNF-α | Reduced mRNA levels spandidos-publications.com |

| MCP-1 | Reduced mRNA levels spandidos-publications.com |

| IL-6 | Reduced mRNA levels spandidos-publications.com |

Cellular Signaling Pathways Investigated

Insulin Signaling Enhancement and Glucose Uptake

This compound has been shown to improve insulin sensitivity and glucose metabolism through its action on cellular signaling pathways. physiology.orgnih.gov In animal models of insulin resistance, such as the obese Zucker rat, this compound treatment led to enhanced whole-body insulin sensitivity. physiology.org This was evidenced by lower fasting plasma glucose levels and improved glucose tolerance. physiology.org

A key aspect of this enhanced insulin signaling is the restoration of insulin's ability to suppress free fatty acid (FFA) levels in the plasma, a process that is often impaired in insulin-resistant states. physiology.org Furthermore, this compound treatment has been associated with reduced fasting and post-meal insulin levels, suggesting a decreased burden on the pancreas to produce insulin. physiology.org While the direct molecular interactions are complex, these findings point towards this compound's ability to positively modulate the insulin signaling cascade, leading to more efficient glucose uptake and utilization in peripheral tissues. eurekalert.orgglucagon.com

Anti-inflammatory Pathway Modulation

This compound modulates anti-inflammatory pathways, partly by interfering with the signaling of pro-inflammatory transcription factors like nuclear factor-κB (NF-κB). nih.gov PPARs, which are the targets of this compound, are known to inhibit the expression of several pro-inflammatory genes. nih.gov

Studies have demonstrated that this compound reduces inflammatory markers at both the serum and mRNA levels. spandidos-publications.com For instance, in diabetic mice, this compound treatment decreased the serum concentrations and hepatic mRNA levels of inflammatory mediators such as TNF-α, MCP-1, and IL-6. spandidos-publications.com This suggests that this compound can suppress the inflammatory cascade at a transcriptional level. spandidos-publications.com The anti-inflammatory effects of this compound are also observed in macrophages, where PPARα and PPARγ agonism has been shown to have anti-inflammatory properties. nih.govresearchgate.net In a model of obesity, this compound demonstrated anti-inflammatory effects on adipose tissue macrophage populations. researchgate.net

Interactions with PGC1α and SIRT1 (Sirtuin 1)

The interaction of this compound with Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and Sirtuin 1 (SIRT1) has been a key area of investigation, particularly in the context of its effects on cardiac tissue. mdpi.comnih.gov

Studies have revealed that treatment with this compound can lead to a decrease in the expression of both PGC1α and SIRT1. mdpi.comnih.gov PGC1α is a crucial coactivator that promotes mitochondrial biogenesis, and its reduced expression has been linked to cardiac dysfunction. nih.govjci.org Furthermore, this compound treatment has been associated with an increase in the acetylation of PGC1α, which is an inhibitory post-translational modification. mdpi.comnih.gov

The deacetylase responsible for activating PGC1α is SIRT1. nih.gov The observed decrease in SIRT1 expression following this compound treatment likely contributes to the increased acetylation and subsequent inhibition of PGC1α. mdpi.comnih.gov This interaction suggests a complex interplay where the dual activation of PPARα and PPARγ by this compound can lead to the suppression of the SIRT1-PGC1α axis. nih.gov Interestingly, the co-administration of a SIRT1 activator, resveratrol, was found to attenuate the negative cardiac effects of this compound, further highlighting the importance of this signaling pathway. nih.gov

In Vitro Studies on Cell-Specific Responses

In vitro research has demonstrated the direct effects of this compound on renal cells involved in the pathogenesis of diabetic nephropathy. In cultures of both mesangial cells (MCs) and proximal tubular cells (PTCs) that express both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), this compound has been shown to counteract the pathological increase in collagen production induced by high glucose conditions. medchemexpress.comscience.govnih.gov

Studies revealed that treatment with this compound effectively abolished the high glucose-induced production of total collagen protein. medchemexpress.comscience.gov Furthermore, it markedly blocked the upregulation of gene expression for specific collagen types, namely type I and type IV collagen, in both MCs and PTCs. science.gov This anti-fibrotic action at the cellular level is significant, as the accumulation of collagen is a hallmark of glomerulosclerosis and tubulointerstitial fibrosis in diabetic kidney disease. The findings suggest that this compound can directly modulate the fibrotic processes in intrinsic renal cells, independent of its systemic metabolic effects. science.gov

Table 1: Effect of this compound on Collagen Production in Renal Cells

| Cell Type | Condition | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Mesangial Cells (MCs) | High Glucose | Abolished high glucose-induced total collagen protein production. | science.gov |

| Mesangial Cells (MCs) | High Glucose | Markedly blocked increased mRNA expression of Type I and Type IV collagen. | science.gov |

| Proximal Tubular Cells (PTCs) | High Glucose | Abolished high glucose-induced total collagen protein production. | science.gov |

| Proximal Tubular Cells (PTCs) | High Glucose | Markedly blocked increased mRNA expression of Type I and Type IV collagen. | science.gov |

This compound functions as a dual agonist of PPARα and PPARγ, binding to these nuclear receptors and activating the transcription of target genes by binding to PPAR Response Elements (PPREs). wikipedia.org This activity has been quantified in various cultured cell lines using transactivation reporter gene assays. These assays typically involve transfecting cells with an expression vector for a PPAR ligand-binding domain (LBD) and a reporter plasmid containing a PPRE sequence that drives the expression of a reporter gene, such as luciferase.

In African green monkey kidney fibroblast-like cells (CV-1), this compound demonstrated potent activation of both human PPARα and PPARγ. adooq.com Similarly, in Human Embryonic Kidney 293 (HEK293) cells, this compound effectively activated PPARγ. medchemexpress.com Studies in the human hepatoma cell line HepG2, which is a common model for liver-related metabolic studies, confirmed this compound's activity on human PPARα. medchemexpress.com The half-maximal effective concentrations (EC50) from these assays quantify the potency of this compound in activating PPAR-mediated gene transcription.

Table 2: this compound PPRE Transactivation Activity in Cultured Cell Lines

| Cell Line | PPAR Subtype (Human) | Potency (EC50) | Reference |

|---|---|---|---|

| CV-1 | PPARα | 3.124 μM | adooq.com |

| CV-1 | PPARγ | 0.704 μM | adooq.com |

| HEK293 | PPARγ | 0.36 μM | medchemexpress.com |

| HepG2 | PPARα | 3.6 μM | medchemexpress.com |

The transformation of macrophages into lipid-laden foam cells is a critical event in the development of atherosclerosis. PPARα and PPARγ agonists are known to inhibit this process. nih.gov The activation of PPARs in macrophages influences key pathways involved in lipid uptake and removal. Specifically, PPARγ activation plays a critical role in regulating cholesterol homeostasis by controlling a network of genes that facilitate cholesterol efflux from cells. nih.gov

This network includes the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, as well as apolipoprotein E (apoE). nih.gov These proteins are essential for reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver. nih.gov Dual PPARα/γ agonists like this compound are expected to promote cholesterol efflux from macrophages by upregulating the expression of these critical transporters. While direct studies quantifying this effect for this compound are limited, its potent dual PPAR agonism suggests a mechanism for reducing macrophage lipid accumulation. In vivo studies support this, showing that this compound treatment reduces macrophage infiltration and accumulation in both atherosclerotic plaques and the liver in animal models of diabetes. spandidos-publications.comresearchgate.net

Investigations using primary human hepatocytes have provided insight into the specific transcriptional signature of this compound. When compared with other PPAR agonists, such as aleglitazar (B1664505) and a combination of fenofibrate (B1672516) (a PPARα agonist) and pioglitazone (B448) (a PPARγ agonist), this compound induces a unique pattern of gene expression. nih.govahajournals.org

In a comparative study, gene expression microarray profiles were analyzed from primary human hepatocytes treated with the different agonists. ahajournals.org While all treatments showed comparable core PPAR signaling, they each produced distinct transcriptional signatures. nih.gov At a high dosage, only a small fraction of the total gene expression changes were common to all three treatments. ahajournals.org The analysis revealed that this compound shared a limited number of transcriptional changes with the fenofibrate/pioglitazone combination, highlighting its distinct molecular effects within the hepatocyte. ahajournals.org These studies underscore that despite belonging to the same class, different dual PPAR agonists can have unique effects on gene networks related to lipid metabolism and cellular stress responses in human liver cells. nih.gov

Table 3: Comparative Analysis of Gene Expression Changes Induced by PPAR Agonists in Primary Human Hepatocytes (High Dose)

| Comparison | Number of State Changes | Percentage of Total Changes | Reference |

|---|---|---|---|

| Total State Changes Observed | 1,238 | 100% | ahajournals.org |

| Shared by this compound, Aleglitazar, and Pio/Feno | 82 | 6.6% | ahajournals.org |

| Shared by this compound and Aleglitazar only | 36 | 2.9% | ahajournals.org |

| Shared by this compound and Pio/Feno only | 29 | 2.3% | ahajournals.org |

| Percentage of the 1,238 total state changes observed across all treatments. Pio/Feno refers to the combination of Pioglitazone and Fenofibrate. |

Preclinical Pharmacological Investigations of Tesaglitazar

Animal Models of Metabolic Dysregulation

The obese Zucker rat is a well-established model of obesity, insulin (B600854) resistance, and dyslipidemia, making it a suitable model for studying the effects of compounds like tesaglitazar (B1683095).

Studies in Obese Zucker Rats (OZR)

Research in obese Zucker rats has provided significant insights into the multifaceted actions of this compound on glucose and lipid metabolism.

In obese Zucker rats, this compound treatment has demonstrated notable improvements in glucose control. Studies have shown that this compound lowers fasting plasma glucose and improves glucose tolerance. physiology.orgphysiology.org Furthermore, it substantially reduces both fasting and post-load insulin levels, indicating enhanced insulin sensitivity. physiology.orgphysiology.orgnih.gov Euglycemic clamp studies in these rats revealed that this compound treatment nearly normalized insulin sensitivity. oup.com Specifically, glucose infusion rates required to maintain euglycemia were significantly higher in this compound-treated obese rats compared to untreated obese controls, reaching levels similar to lean control rats. portico.org This suggests a profound improvement in whole-body insulin action. nih.gov

Table 1: Effect of this compound on Glucose Homeostasis in Obese Zucker Rats

| Parameter | Obese Control | This compound-Treated Obese | Lean Control |

|---|---|---|---|

| Fasting Plasma Glucose | Elevated | Lowered | Normal |

| Glucose Tolerance | Impaired | Improved | Normal |

| Fasting Insulin | Markedly Elevated | Substantially Reduced | Normal |

| Post-Load Insulin | Markedly Elevated | Substantially Reduced | Normal |

| Glucose Infusion Rate (µmol/min) | 4.3 | 30 | 27 |

This table synthesizes data from multiple studies to illustrate the general findings.

This compound exerts significant effects on lipid profiles in obese Zucker rats. Treatment leads to a marked reduction in fasting triglycerides and an improvement in lipid tolerance following a mixed glucose/triglyceride load. physiology.orgphysiology.orgnih.gov The compound was also found to lower total plasma cholesterol and very low-density lipoprotein (VLDL) levels. karger.com Conversely, high-density lipoprotein (HDL) levels were observed to increase with this compound therapy. karger.comdiabetesjournals.org

The mechanisms behind the triglyceride-lowering effect involve both reduced production and increased clearance. This compound was shown to decrease hepatic triglyceride secretion by 47% and dramatically increase plasma triglyceride clearance by 490% in anesthetized obese Zucker rats. physiology.orgphysiology.org This enhanced clearance is associated with a significant reduction in the apolipoprotein C-III (apoC-III) content of VLDL, a known inhibitor of lipoprotein lipase (B570770). physiology.orgphysiology.org

Table 2: Impact of this compound on Lipid Parameters in Obese Zucker Rats

| Parameter | Effect of this compound |

|---|---|

| Fasting Triglycerides | Markedly Lowered |

| Total Cholesterol | Attenuated Increase |

| VLDL | Attenuated Increase |

| HDL | Increased |

| Hepatic Triglyceride Secretion | Reduced by 47% |

| Plasma Triglyceride Clearance | Increased by 490% |

| VLDL apoC-III Content | Reduced by 86% |

This table summarizes key findings on lipid modulation from various preclinical studies.

While this compound did not affect fasting free fatty acid (FFA) levels, it significantly improved the body's ability to handle FFAs after a meal. physiology.orgphysiology.org In untreated obese Zucker rats, the insulin-mediated suppression of plasma FFAs is impaired; however, this compound treatment restores this suppression to levels seen in lean controls. physiology.orgportico.org This indicates an enhanced ability of insulin to regulate FFA release from adipose tissue. physiology.org Studies have shown that this compound improves insulin-mediated suppression of whole-body FFA turnover. nih.gov Furthermore, it promotes the channeling of FFAs into adipose tissue for storage, a key function of PPARγ activation. physiology.orgkarger.com

The metabolic benefits of this compound extend to specific tissues. It enhances insulin-stimulated glucose utilization in both adipose tissue and skeletal muscle. nih.govoup.com This is accompanied by an increase in glycogen (B147801) synthesis. nih.gov

In terms of FFA metabolism, this compound improves the insulin-mediated suppression of FFA utilization in muscle, liver, and adipose tissue. nih.gov PPARγ activation by this compound is thought to increase the capacity of adipose tissue to take up and store FFAs, thereby reducing their circulation and availability to other tissues like muscle and liver. physiology.org This "trafficking" of FFAs into fat depots is a key mechanism for improving insulin sensitivity in other organs. karger.comjacc.org In skeletal muscle, some studies suggest that PPARα activation can regulate lipid metabolism. doi.org this compound's dual action allows for a coordinated improvement in both glucose and FFA metabolism across multiple key metabolic tissues. nih.gov

Hepatic Glucose Output and Insulin Action

Studies in db/db Mice

The db/db mouse is a widely utilized genetic model of type 2 diabetes, characterized by a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. dovepress.com This model develops progressive kidney damage, including moderate mesangial matrix expansion and podocyte loss, making it a relevant tool for studying diabetic nephropathy. dovepress.com

In preclinical studies, the dual PPARα/γ agonist this compound has demonstrated significant efficacy in mitigating diabetic renal injury in db/db mice. nih.gov Treatment with this compound has been shown to prevent the development of albuminuria, a key indicator of kidney damage in diabetes. mdpi.com This effect is part of a broader improvement in diabetic nephropathy markers observed with this compound treatment in this model. nih.govresearchgate.net The mechanism behind this improvement is linked to the amelioration of metabolic abnormalities and the reduction of renal lipotoxicity. mdpi.comresearchgate.net Another dual PPARα/γ agonist, muraglitazar (B1676866), was also found to significantly reduce urinary albumin excretion in db/db mice. sci-hub.ru

Table 1: Effects of PPAR Agonists on Renal Parameters in db/db Mice

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| This compound | db/db Mice | Markedly ameliorated diabetic renal injury and prevented albuminuria. | nih.govmdpi.com |

This table summarizes the reported effects on renal function.

Glomerulosclerosis, characterized by the excessive accumulation of extracellular matrix proteins in the glomeruli, is a hallmark of diabetic nephropathy. foodandnutritionresearch.net Studies have shown that this compound can prevent renal glomerular fibrosis in diabetic mouse models. mdpi.com This anti-fibrotic effect is crucial for preserving the filtration function of the kidneys. The deposition of proteins like type IV collagen is a key step in this process. Research on other compounds targeting similar pathways has demonstrated that attenuation of glomerulosclerosis is associated with reduced staining for type IV collagen in the glomeruli. foodandnutritionresearch.net

In the progression of type 2 diabetes, pancreatic islets initially undergo hypertrophy to compensate for insulin resistance, a change that is often followed by β-cell failure. touchstonelabs.org Preclinical investigations in db/db mice have shown that treatment with PPARγ agonists can influence these structural changes. For instance, treatment was found to reduce islet hyperplasia in ob/ob mice, a related model of genetic obesity. taconic.com Similarly, another dual PPAR agonist, fenofibrate (B1672516), was associated with decreased hypertrophy of pancreatic islets and a marked increase in pancreatic insulin content in db/db mice. sci-hub.ru

Table 2: Effects of PPAR Agonists on Pancreatic Parameters in db/db Mice

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| Fenofibrate | db/db Mice | Decreased hypertrophy of pancreatic islets; markedly increased insulin content. | sci-hub.ru |

This table illustrates the impact of PPAR agonists on pancreatic islet morphology in genetic obesity models.

Glomerulosclerosis and Type IV Collagen Deposition

Studies in Diet-Induced Obesity (DIO) Mouse Models

The diet-induced obesity (DIO) mouse model, typically using C57BL/6 mice fed a high-fat diet, is a standard for studying obesity and related metabolic disorders like insulin resistance. td2inc.comresearchgate.net In studies using DIO mice, a conjugate molecule linking a GLP-1 receptor agonist with this compound demonstrated enhanced efficacy compared to either compound administered alone. semanticscholar.orgresearchgate.net Treatment with the GLP-1/Tesaglitazar conjugate led to superior improvements in body weight, food intake, and glucose metabolism. nih.gov Specifically, the conjugate produced a more significant reduction in body weight, which was associated with a decrease in body fat mass. researchgate.netnih.gov Furthermore, it uniquely decreased levels of fasted blood glucose and improved insulin sensitivity more effectively than individual treatments. researchgate.net These metabolic benefits were absent in GLP-1 receptor knockout mice, confirming the targeted delivery mechanism of the conjugate. semanticscholar.org

Table 3: Metabolic Effects of GLP-1/Tesaglitazar Conjugate in DIO Mice

| Parameter | Effect of Conjugate vs. Individual Components | Reference |

|---|---|---|

| Body Weight | Superior reduction | researchgate.netnih.gov |

| Food Intake | Superior reduction | researchgate.netnih.gov |

| Fat Mass | Significant decrease | nih.gov |

| Fasting Blood Glucose | Significant decrease (not seen with individual agents) | researchgate.net |

This table summarizes the enhanced metabolic benefits of the GLP-1/Tesaglitazar conjugate in a diet-induced obesity model.

Studies in Diabetic Neuropathy Pain Models

Preclinical models of diabetic neuropathy, such as streptozotocin (B1681764) (STZ)-induced diabetes in rodents, are crucial for evaluating potential analgesics. mdpi.comahajournals.org These models replicate symptoms like tactile allodynia (pain from a non-painful stimulus). ahajournals.org In a study using an STZ-induced diabetic rat model, this compound produced significant analgesic effects. mdpi.com Specifically, treatment with this compound significantly restored the paw withdrawal threshold (PWT), indicating a reduction in pain hypersensitivity. mdpi.com This antinociceptive effect suggests a potential role for this compound in alleviating neuropathic pain, possibly through mechanisms that include the modulation of TRPV1 receptor activity. mdpi.com

Table 4: Antinociceptive Effects of this compound in a Diabetic Neuropathy Model

| Model | Parameter Measured | Effect of this compound | Reference |

|---|

This table presents the findings of this compound treatment on pain-related behavior in a preclinical model of diabetic neuropathy.

Cardiovascular and Atherosclerosis Research in Preclinical Models

Atherosclerosis, the underlying cause of many cardiovascular diseases, has been studied extensively in various mouse models, including the low-density lipoprotein receptor-deficient (LDLr-/-) mouse and the APOE*3-Leiden (E3L) mouse. nih.govspandidos-publications.com this compound has demonstrated potent anti-atherosclerotic effects in these preclinical models. nih.govnih.gov

In female LDLr-/- mice fed a Western diet, this compound significantly reduced the development of atherosclerosis independent of effects on plasma cholesterol and triglyceride levels. spandidos-publications.com Further studies in diabetic LDLr-/- mice confirmed that this compound significantly reduced atherosclerotic lesions, an effect attributed to the regulation of glucose and lipid metabolism and a reduction in inflammation, as evidenced by decreased macrophage infiltration in the aorta. nih.gov

In APOE*3-Leiden.CETP transgenic mice with pre-existing atherosclerosis, this compound treatment halted the progression of lesions and promoted a more stable lesion phenotype. This effect was linked to a large reduction in (V)LDL-cholesterol, an increase in HDL-cholesterol, and local anti-inflammatory properties within the vessel wall. Another study in E3L mice reported that this compound reduced atherosclerosis by 92%, an effect that extended beyond plasma cholesterol-lowering to include anti-inflammatory actions. nih.gov

Table 5: Effects of this compound on Atherosclerosis in Preclinical Models

| Mouse Model | Key Finding on Atherosclerosis | Reference |

|---|---|---|

| LDLr-/- (female) | Significantly reduced atherosclerosis development, independent of lipid-lowering. | spandidos-publications.com |

| Diabetic LDLr-/- | Significantly reduced atherosclerotic lesions and macrophage infiltration. | nih.gov |

| APOE3-Leiden.CETP | Halted progression of pre-existing lesions and increased plaque stability. |

This table outlines the significant anti-atherosclerotic effects of this compound observed across different preclinical mouse models.

Atherosclerosis Progression in ApoE*3Leiden Mice and ApoE-/- Mice

This compound, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, has been evaluated in preclinical models for its effects on atherosclerosis. In a notable study, the dual PPARα/γ agonism of this compound was shown to significantly improve the atherogenic triad (B1167595) by lowering triglycerides and very low-density lipoprotein-cholesterol while increasing high-density lipoprotein-cholesterol. nih.gov This action, combined with a reduction in cholesterol-induced vessel wall activation, led to the complete inhibition of progression and stabilization of pre-existing atherosclerotic lesions in APOE*3Leiden.CETP transgenic mice. nih.gov

To induce atherosclerosis, APOE*3Leiden.CETP transgenic mice were initially fed a high-cholesterol diet for 11 weeks. nih.gov Following this, a low-cholesterol diet was administered for four weeks to achieve a plasma total cholesterol level of approximately 10 mmol.L-1. nih.gov The mice were then treated with this compound for eight weeks. nih.gov The results demonstrated that this compound treatment significantly reduced plasma triglycerides, total cholesterol, and cholesteryl ester transfer protein (CETP) mass and activity, while elevating high-density lipoprotein-cholesterol. nih.gov Importantly, while atherosclerosis progressed in the control group, this compound halted lesion progression. nih.gov

Further analysis revealed that this compound reduced inflammation within the arterial wall, as evidenced by decreased monocyte adhesion and a smaller macrophage area in the atherosclerotic lesions. nih.gov Moreover, it promoted a more stable lesion phenotype, characterized by an increased smooth muscle cell and collagen content in the fibrous cap. nih.gov

In another preclinical model using apolipoprotein E knockout (ApoE-/-) mice fed a high-fat diet to induce atherosclerosis, a novel dendrimer-conjugated form of this compound (D-Tesa) was investigated. physiology.orgresearchgate.net This targeted delivery system was designed to specifically reach macrophages within the atherosclerotic plaques. physiology.orgresearchgate.net The study found that D-Tesa treatment slowed the progression of plaque formation. physiology.orgresearchgate.net

Table 1: Effects of this compound on Atherosclerosis in Preclinical Models

| Model | Key Findings | Reference |

|---|---|---|

| APOE*3Leiden.CETP Transgenic Mice | Inhibited progression of pre-existing atherosclerotic lesions. | nih.gov |

| Reduced plasma triglycerides, total cholesterol, and CETP activity. | nih.gov | |

| Increased high-density lipoprotein-cholesterol. | nih.gov | |

| Decreased monocyte adhesion and macrophage area in lesions. | nih.gov | |

| Increased smooth muscle cell and collagen content in the fibrous cap. | nih.gov | |

| ApoE-/- Mice (with D-Tesa) | Slowed plaque progression. | physiology.orgresearchgate.net |

| Preserved endothelial function and decreased arterial stiffness. | physiology.orgresearchgate.net | |

| Upregulated PPAR-α, PPAR-γ, and ABCA1 in the aorta. | physiology.orgresearchgate.net |

Macrophage-Targeted Delivery Systems (e.g., Dendrimer-Tesaglitazar Conjugates)

To enhance the therapeutic potential and mitigate potential side effects of this compound, researchers have explored macrophage-targeted delivery systems. One such innovative approach involves the use of dendrimer-tesaglitazar conjugates (D-Tesa). physiology.orgresearchgate.netwsu.edu Dendrimers are highly branched, well-defined macromolecules that can be engineered to carry drug payloads to specific cells or tissues. nih.gov

In the context of atherosclerosis, which is recognized as a chronic inflammatory disease, macrophages play a crucial role in the formation and progression of arterial plaques. physiology.orgresearchgate.netphysiology.org By targeting these immune cells, the therapeutic effects of this compound can be localized to the site of disease. physiology.orgresearchgate.net

Preclinical studies using a dendrimer conjugated to this compound have demonstrated the efficacy of this targeted approach in apolipoprotein E knockout (ApoE-/-) mice, a model for atherosclerosis. physiology.orgresearchgate.net Immunofluorescence staining and confocal microscopy confirmed that the dendrimer conjugate, labeled with a fluorescent tag (D-Cy5), successfully localized within macrophages in the atherosclerotic plaques of these mice. physiology.orgresearchgate.net This indicates that the dendrimer can effectively deliver the drug to its intended target within the plaque. physiology.orgresearchgate.net

The therapeutic benefits of D-Tesa in these preclinical models were significant. Treatment with D-Tesa was found to slow the progression of plaque formation, preserve endothelial function, and decrease arterial stiffness. physiology.orgresearchgate.net Furthermore, western blot analysis of the aorta from D-Tesa treated mice revealed an upregulation of PPAR-α, PPAR-γ, and ABCA1, a key transporter involved in cholesterol efflux. physiology.orgresearchgate.net In vitro studies using THP-1 derived foam cells corroborated these findings, confirming the upregulation of the cholesterol efflux pathway and the anti-inflammatory benefits of D-Tesa. physiology.orgresearchgate.net

Interestingly, treatment with D-Tesa also led to a reduction in body weight in the animal models, an effect that was opposite to what was observed with the unconjugated drug in clinical trials. physiology.orgresearchgate.net This weight loss was attributed to the browning of white adipose tissue, a phenotypic change to a more metabolically active state, and was associated with an increase in UCP-1 protein expression. physiology.org

Endothelial Function and Arterial Stiffness Assessment

Preclinical investigations have demonstrated the positive impact of this compound on endothelial function and arterial stiffness, key factors in cardiovascular health. physiology.orgresearchgate.netnih.gov In a study utilizing a macrophage-targeted dendrimer-tesaglitazar conjugate (D-Tesa) in apolipoprotein E knockout (ApoE-/-) mice with induced atherosclerosis, treatment with D-Tesa was shown to preserve endothelial function and decrease arterial stiffness. physiology.orgresearchgate.net

The assessment of arterial stiffness, often measured by pulse wave velocity, is a critical indicator of vascular health. lu.se In a separate study, short-term feeding of a high-fat diet to C57BL/6 mice and E3L.CETP mice resulted in impaired acetylcholine-induced response in the abdominal aorta, indicative of endothelial dysfunction, and was accompanied by an increase in arterial stiffness in that region. nih.gov While this particular study did not directly investigate this compound, it highlights the models and methods used to assess these vascular parameters.

The activation of PPARs, the molecular targets of this compound, is known to have beneficial effects on the vasculature. nih.gov PPARγ activation, for instance, improves endothelial function by reducing oxidative stress and increasing the availability of nitric oxide. nih.gov These mechanisms likely contribute to the observed improvements in endothelial function and the reduction in arterial stiffness following this compound treatment in preclinical models.

Inflammatory Markers in Vascular Tissue

The anti-inflammatory properties of this compound within the vascular tissue have been a key area of investigation in preclinical studies. nih.govnih.govsilae.it As a dual PPARα/γ agonist, this compound influences inflammatory pathways that are central to the development and progression of atherosclerosis. nih.govnih.gov

In APOE*3Leiden.CETP transgenic mice with pre-existing atherosclerosis, treatment with this compound led to a significant reduction in vessel wall inflammation. nih.gov This was demonstrated by a decrease in monocyte adhesion to the vessel wall and a reduction in the macrophage area within the atherosclerotic lesions. nih.gov These findings suggest that this compound can modulate the inflammatory response at the site of plaque formation. nih.gov

Furthermore, studies have shown that PPARα activators can inhibit the production of several inflammatory markers in vascular cells, including endothelial cells, smooth muscle cells, and macrophages. silae.it These markers include endothelin-1, vascular cell adhesion molecule-1 (VCAM-1), and interleukin-6 (IL-6). silae.it By reducing the expression of these pro-inflammatory molecules, this compound can contribute to a less inflammatory environment within the vascular tissue.

In a study using hyperlipidemic APOE*3Leiden (E3L) mice, PPARα/γ agonism with this compound was shown to lower plasma markers for systemic inflammation, although the baseline levels of these markers were already within the physiological range. nih.gov The study measured adiponectin, serum amyloid A (SAA), and fibrinogen as systemic inflammatory markers, and E-selectin and vascular cellular adhesion molecule as vascular inflammation markers. nih.gov

Toxicological Research in Preclinical Models (Academic Focus on Mechanisms)

Investigation of Mesenchymal Cell DNA Synthesis and Fibrosarcoma Formation in Rats

Toxicological studies in rats revealed a significant finding associated with high doses of this compound: the induction of subcutaneous fibrosarcomas. oup.comnih.govoup.com In a 2-year carcinogenicity study, rats administered the highest dose of 10 μmol/kg exhibited poorly differentiated subcutaneous mesenchymal sarcomas, which were diagnosed as fibrosarcomas. nih.govoup.com This dose was considered to be at or above the maximum tolerated dose and was associated with considerable cardiovascular mortality. nih.govoup.com

To understand the underlying mechanism, researchers investigated replicative DNA synthesis in subcutaneous adipose tissues. oup.comnih.govoup.com this compound was found to stimulate DNA synthesis, primarily in subcutaneous interstitial mesenchymal cells. oup.comnih.govoup.com The percentage of bromodeoxyuridine (BrdU)-labeled interstitial cells, an indicator of DNA synthesis, was increased at doses of 1 and 10 μmol/kg after two weeks of treatment. nih.govoup.com This increase in DNA synthesis remained significant at the 10 μmol/kg dose after 12 weeks of treatment, the same dose that led to fibrosarcoma formation. nih.govoup.com However, at the 1 μmol/kg dose, which was below the no-observed-effect level for fibrosarcoma, the level of DNA synthesis returned to control levels by 12 weeks. nih.govoup.com

Interestingly, immunohistochemical analysis showed no detectable PPARγ protein in the majority of the BrdU-labeled interstitial mesenchymal cells. nih.gov This suggests that the stimulation of DNA synthesis is not mediated by the direct activation of PPARγ in these cells. nih.gov The researchers postulated that the induction of fibrosarcoma by this compound, at exposures significantly higher than human therapeutic levels, may involve the proliferation of undifferentiated mesenchymal cells in subcutaneous tissues. oup.comnih.gov Given that this compound was found to have no genotoxic potential, the proposed mechanism for the fibrosarcoma induction is a trophic effect on connective tissues. oup.com

Table 2: this compound-Induced Mesenchymal Cell DNA Synthesis and Fibrosarcoma in Rats

| Dose (μmol/kg) | Outcome | Key Mechanistic Finding | Reference |

|---|---|---|---|

| 10 | Subcutaneous fibrosarcomas | Sustained increase in mesenchymal cell DNA synthesis. | nih.govoup.com |

| 1 | No fibrosarcomas | Transient increase in mesenchymal cell DNA synthesis. | nih.govoup.com |

| N/A | N/A | Stimulation of DNA synthesis not mediated by direct PPARγ activation in mesenchymal cells. | nih.gov |

Analysis of Cardiac Hypertrophy and Liver Changes in Animal Models

Preclinical toxicological studies of this compound have identified notable changes in the heart and liver of animal models. oup.commdpi.comjci.org In mice, treatment with this compound was found to cause cardiac dysfunction, characterized by a reduction in left ventricular fractional shortening and an increase in left ventricular internal diameter during systole. jci.org This cardiac dysfunction was observed despite the beneficial effects of this compound on lowering plasma triglycerides and glucose levels. jci.org Further investigation into the mechanism revealed that this compound-induced cardiac dysfunction is associated with reduced mitochondrial function and a decrease in the expression of PGC1α and SIRT1, key regulators of mitochondrial biogenesis and function. mdpi.comjci.org The cardiotoxic effects appeared to be linked to the combined activation of both PPARα and PPARγ, as the effects were less substantial in mice lacking PPARα. jci.org

In a 2-year carcinogenicity study in rats, the highest dose of this compound (10 μmol/kg) led to considerable cardiovascular mortality, with heart failure associated with myocardial hypertrophy being the most probable cause of death in many of the animals. oup.com

Regarding the liver, this compound administration in rats induced several changes characteristic of PPARα activation. oup.com These included hepatocellular hypertrophy, fatty change, and necrosis. oup.com An increased incidence of basophilic foci in the liver was also observed. oup.com These changes occurred in both male and female rats at all tested doses (1, 3, and 10 μmol/kg). oup.com

Table 3: Summary of this compound-Induced Cardiac and Liver Changes in Animal Models

| Organ | Animal Model | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| Heart | Mice | Cardiac dysfunction (reduced fractional shortening). | Reduced mitochondrial function, decreased PGC1α and SIRT1 expression. | mdpi.comjci.org |

| Heart | Rats | Myocardial hypertrophy, heart failure. | Not explicitly detailed. | oup.com |

| Liver | Rats | Hepatocellular hypertrophy, fatty change, necrosis, basophilic foci. | Characteristic of PPARα activation. | oup.com |

Pharmacokinetic and Metabolic Research in Preclinical Models and in Vitro Systems

Absorption and Systemic Disposition Studies

Preclinical investigations have consistently demonstrated that tesaglitazar (B1683095) is rapidly and completely absorbed following oral administration. researchgate.netdiva-portal.org Studies in healthy male subjects receiving a single oral or intravenous dose of radiolabeled this compound showed an absolute bioavailability of approximately 100%, indicating negligible first-pass metabolism. nih.gov Peak plasma concentrations (Cmax) are typically reached within about one hour after dosing. researchgate.netnih.gov

The disposition of this compound is characterized by a low plasma clearance and a small volume of distribution at steady state. researchgate.netnih.gov In human subjects, the mean plasma clearance was reported to be 0.16 L/h, and the volume of distribution at steady state was 9.1 liters. nih.gov This results in a long elimination half-life, estimated to be around 45 hours. researchgate.netnih.gov The plasma concentration-time profiles of both this compound and total radioactivity have been observed to be nearly identical, suggesting low concentrations of systemic metabolites and that the formation of metabolites is the rate-limiting step in their elimination. nih.gov

Table 1: Key Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

|---|---|---|

| Absolute Bioavailability | ~100% | nih.gov |

| Time to Cmax (Tmax) | ~1 hour | researchgate.netnih.gov |

| Mean Plasma Clearance | 0.16 L/h | nih.gov |

| Volume of Distribution (Vss) | 9.1 L | nih.gov |

| Elimination Half-life (t½) | ~45 hours | researchgate.netnih.gov |

Metabolic Pathways and Metabolite Identification (e.g., Acyl Glucuronide)

The primary metabolic pathway for this compound in humans is the formation of an acyl glucuronide. researchgate.netmdpi.com This biotransformation is mainly catalyzed by the enzymes UGT1A3 and UGT2B7. diva-portal.org In vivo studies in humans have identified the acyl glucuronide of this compound as the major metabolite found in urine. researchgate.netnih.gov Isomers of this acyl glucuronide, formed through a process called acyl migration, have also been detected. mdpi.com

In vitro studies using human and mouse hepatocytes, as well as in vivo studies in chimeric mice with humanized livers (PXB-mice), have confirmed that the parent compound, this compound, is the predominant circulating entity, with only trace amounts of the acyl glucuronide metabolite being detected in the blood. mdpi.com This indicates that the formation of the metabolite is a key step for elimination rather than a significant circulating active moiety. There has been no indication of the partial inversion of the (S)-enantiomer of this compound to its corresponding (R)-form. nih.gov

Elimination and Clearance Mechanisms

This compound is eliminated from the body primarily through metabolism followed by renal excretion of the resulting metabolite. researchgate.net Following administration of radiolabeled this compound, nearly all of the radioactivity is recovered, with the vast majority (approximately 91%) being found in the urine. researchgate.netnih.gov A smaller portion, around 20% of the administered dose, is excreted unchanged in the urine. researchgate.netnih.gov

Plasma Protein Binding Research

Research has consistently shown that this compound is highly bound to plasma proteins. researchgate.netdiva-portal.org In human plasma, the protein binding is approximately 99.9%. diva-portal.orgnih.gov There are species differences in plasma protein binding, with the fraction of nonprotein-bound this compound being 0.8% in rats compared to 0.1% in humans. oup.com The high degree of plasma protein binding results in a low mean blood-to-plasma partitioning ratio of 0.66, suggesting a low affinity for red blood cells. researchgate.netnih.gov

Mechanistic Pharmacokinetic Modeling (e.g., Interconversion Hypothesis of Metabolite)

To better understand the pharmacokinetic behavior of this compound, particularly the observation of increased exposure in individuals with impaired renal function, mechanistic pharmacokinetic (PK) modeling has been employed. nih.gov A key area of investigation has been the "interconversion hypothesis." diva-portal.orgnih.gov This hypothesis posits that the acyl glucuronide metabolite, which is known to be potentially unstable, can be hydrolyzed back to the parent compound, this compound. nih.gov

A population PK model was developed using data from subjects with varying degrees of renal function. nih.gov This model simultaneously described the pharmacokinetics of both this compound and its acyl glucuronide metabolite in plasma and urine. nih.gov The data strongly supported the interconversion hypothesis over an alternative hypothesis that this compound metabolism is directly correlated with renal function. nih.gov The model suggests that in subjects with renal insufficiency, the elimination of the metabolite is reduced, leading to its accumulation and subsequent increased hydrolysis back to this compound, likely via biliary circulation. diva-portal.orgnih.gov This mechanistic model provides a plausible explanation for the increased plasma levels of this compound observed in this patient population. nih.gov

Structure Activity Relationship Sar and Molecular Modeling Studies

Ligand Binding Domain Interactions with PPARs

Tesaglitazar (B1683095) is a dual agonist that activates both PPARα and PPARγ, but with a notable preference for the latter. This dual activity is a result of its interaction with the ligand-binding domains (LBDs) of these nuclear receptors. In vitro studies using cells transfected with the LBD of the receptors have elucidated the potency of these interactions. nih.gov

The compound demonstrates different binding affinities for the human PPAR isoforms. For human PPARα, this compound shows an EC₅₀ value of 3.6 μM, while its affinity for human PPARγ is significantly higher, with an EC₅₀ of approximately 0.2 μM. medchemexpress.com Another study reported IC₅₀ values of 3.8 μM for PPARα and 0.35 μM for PPARγ, confirming its higher potency for the gamma isoform. rndsystems.com This imbalanced potency is a key characteristic of this compound's pharmacological profile. nih.gov

Molecular docking studies provide a visual and interactive understanding of these interactions. A three-dimensional map of this compound within the PPARα ligand-binding domain reveals the specific contacts between the ligand and the receptor's amino acid residues. researchgate.net The molecule's acidic head group, a common feature in many PPAR agonists, forms crucial hydrogen bonds with key residues in the binding pocket, anchoring it in place. The hydrophobic tail of the molecule then settles into a hydrophobic pocket within the LBD, further stabilizing the complex. This ligand binding induces a conformational change in the receptor, particularly in the C-terminal activation helix (H12), which promotes the recruitment of co-activator proteins and initiates the transcription of target genes. nih.gov While detailed crystallographic data for this compound itself is less discussed in the provided literature, the general mechanism is well-established for PPAR agonists.

Computational Modeling and Simulations

Computational methods have been instrumental in characterizing this compound's pharmacokinetic and pharmacodynamic properties. These models range from molecular-level simulations to broader systems pharmacology approaches.

At the molecular level, techniques such as molecular docking have been used to predict and analyze the binding mode of this compound within the PPAR LBDs. researchgate.net These simulations help rationalize the observed binding affinities and provide a basis for understanding its structure-activity relationship. nih.gov Molecular dynamics (MD) simulations can further elaborate on these findings by revealing the dynamic stability of the ligand-receptor complex over time. nih.govmdpi.com

Beyond molecular interactions, more complex computational models have been developed to understand the drug's behavior in a physiological context. Mechanistic pharmacokinetic (PK) models have been employed to describe the absorption, distribution, metabolism, and excretion of this compound and its primary metabolite, an acyl glucuronide. nih.gov These models were particularly insightful in explaining the increased plasma exposure of this compound in subjects with impaired renal function, suggesting that reduced metabolite elimination leads to increased hydrolysis (interconversion) back to the parent compound. nih.gov Furthermore, quantitative systems pharmacology (QSP) models have integrated this compound's PK parameters with disease progression models for type 2 diabetes to simulate its therapeutic effects in heterogeneous patient populations. diva-portal.orgroyalsocietypublishing.org These simulations are crucial for predicting drug efficacy and understanding the interplay between the drug, the body, and the disease state. researchgate.net

Comparative SAR with Other PPAR Agonists

The structure-activity relationship of this compound is best understood when compared with other PPAR agonists, including selective, dual, and pan-agonists. This compound belongs to the "glitazar" class of dual PPARα/γ agonists. researchgate.net

Compared to other dual agonists, this compound is noted for its imbalanced activation profile, with a clear preference for PPARγ. nih.gov Aleglitazar (B1664505), another dual agonist, is significantly more potent, with EC₅₀ values of 5 nM for PPARα and 9 nM for PPARγ, and is considered a more balanced agonist. nih.govnih.gov Muraglitazar (B1676866), like this compound, is also less potent and shows a selectivity towards PPARγ, with EC₅₀ values of 5680 nM (PPARα) and 243 nM (PPARγ). nih.gov This contrasts with the selective PPARγ agonists, such as pioglitazone (B448) and rosiglitazone, which are designed to primarily target one isoform. nih.gov For instance, some novel compounds with an oxime ether linker have been found to be more potent and selective PPARγ activators than this compound. acs.org

The table below provides a comparative overview of the in vitro potency of this compound and other notable PPAR agonists on human isoforms. nih.gov

| Compound | Type | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | Max PPARα Activation (Fold) | Max PPARγ Activation (Fold) |

| This compound | Dual Agonist | 4780 | 3420 | 12 | 19 |

| Aleglitazar | Dual Agonist | 5 | 9 | 7 | 26 |

| Muraglitazar | Dual Agonist | 5680 | 243 | 11 | 22 |

| Pioglitazone | Selective γ Agonist | >10000 | 1160 | 2 | 29 |

| Rosiglitazone | Selective γ Agonist | >10000 | 245 | 2 | 28 |

Data sourced from a comparative molecular profiling study. nih.gov

This comparative data highlights that while this compound is a dual agonist, its potency is lower than newer agents like aleglitazar. nih.gov Its structural features result in a specific balance of activity that differentiates it from both selective agonists and other dual agonists. This unique profile was intended to combine the lipid-lowering benefits of PPARα activation with the insulin-sensitizing effects of PPARγ activation. nih.gov

Comparative Pharmacological Analyses

Comparison with Selective PPARα and PPARγ Agonists

The dual activation of both PPARα and PPARγ by tesaglitazar (B1683095) results in a pharmacological profile that is distinct from that of selective agonists for either receptor subtype. While it is challenging to attribute specific in vivo effects solely to either PPARα or PPARγ activation due to overlapping metabolic pathways in rodents, certain effects can be predominantly linked to one subtype based on comparisons with selective agonists. physiology.org

Activation of PPARγ is likely responsible for effects such as increased food intake and body weight gain, which are observed with this compound in obese Zucker rats. physiology.org Furthermore, PPARγ agonists are known to enhance insulin-mediated suppression of systemic free fatty acid (FFA) release and promote the trafficking and storage of FFAs into adipose tissue. physiology.org this compound demonstrates similar effects on FFA availability and triglyceride metabolism. physiology.org In contrast, selective PPARα agonists have not been observed to induce this same effect on FFA uptake and storage in adipose tissue. physiology.org

On the other hand, effects such as liver enlargement and the suppression of apolipoprotein C-III (apoC-III) are characteristic of PPARα activation. physiology.org Studies have shown that selective PPARα agonists, but not selective PPARγ agonists, reduce hepatic apoC-III mRNA levels. physiology.org this compound induces a significant reduction in liver apoC-III mRNA, consistent with potent PPARα activation in vivo. physiology.org Similarly, the robust increases in liver size seen with selective PPARα agonists in obese Zucker rats are also observed with this compound, whereas selective PPARγ agonists tend to cause modest reductions in liver size. physiology.org

The combined action of this compound often leads to superior efficacy in managing metabolic parameters compared to selective agonists alone. For instance, dual PPARα/γ agonists like this compound have demonstrated better outcomes in improving both glucose and lipid metabolism than selective PPARγ agonists. springermedizin.de

| Pharmacological Effect | This compound (Dual α/γ) | Selective PPARα Agonist (e.g., Fenofibrate) | Selective PPARγ Agonist (e.g., Rosiglitazone) |

|---|---|---|---|

| Hepatic apoC-III mRNA | Substantial Reduction physiology.org | Reduces Levels physiology.org | No Effect physiology.org |

| Liver Size (in Obese Zucker Rat) | Robust Increase physiology.org | Robust Increase physiology.org | Modest Reduction physiology.org |

| FFA Trafficking to Adipose Tissue | Enhances physiology.org | No Observed Effect physiology.org | Enhances physiology.org |

| Body Weight Gain (in Obese Zucker Rat) | Increases physiology.org | Variable/No significant increase | Increases physiology.org |

Comparison with Other Dual PPARα/γ Agonists (e.g., Aleglitazar (B1664505), Muraglitazar)

This compound belongs to a class of dual PPARα/γ agonists known as "glitazars," which also includes compounds like muraglitazar (B1676866) and aleglitazar. taylorandfrancis.comresearchgate.net While designed with a similar therapeutic goal of targeting both lipid and glucose dysregulation, these compounds exhibit distinct pharmacological profiles, potencies, and selectivities. nih.gov Development of muraglitazar and this compound was halted due to compound-specific side effects. taylorandfrancis.comresearchgate.netnih.gov

In vitro assays reveal significant differences in potency. Aleglitazar is a highly potent agonist for both PPARα and PPARγ, with EC50 values of 5 nM and 9 nM, respectively. nih.gov In contrast, this compound and muraglitazar are substantially less potent. nih.gov For this compound, the EC50 values for PPARα and PPARγ activation were reported as 4780 nM and 3420 nM, respectively. nih.gov Muraglitazar showed EC50 values of 5680 nM for PPARα and 243 nM for PPARγ, indicating a particular selectivity towards PPARγ activation. nih.gov

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Potency Profile |

|---|---|---|---|

| Aleglitazar | 5 nih.gov | 9 nih.gov | High and balanced potency nih.gov |

| This compound | 4780 nih.gov | 3420 nih.gov | Less potent, relatively balanced nih.gov |

| Muraglitazar | 5680 nih.gov | 243 nih.gov | Less potent, selective towards PPARγ nih.gov |

Comparative studies using gene expression microarray profiles from primary human hepatocytes have shown that this compound, aleglitazar, and a combination treatment of a selective PPARγ agonist (pioglitazone) and a selective PPARα agonist (fenofibrate) each induce unique transcriptional signatures. researchgate.netnih.govplos.org This occurs despite all treatments showing comparable activation of core PPAR signaling pathways. researchgate.netnih.govnih.gov

A systems biology analysis revealed that at high concentrations, only a small fraction (6.6%) of the total observed RNA expression changes were common to all three treatments. mit.edu This highlights the distinct molecular effects of each compound. plos.org The analysis of gene transcript data confirmed that aleglitazar has a distinct gene signature profile compared to other dual PPARα/γ agonist treatments. mit.edu

The unique transcriptional signatures translate into different inferred biological effects. researchgate.net Although all treatments demonstrated qualitatively similar PPARα signaling, the modeling suggested that aleglitazar has more pronounced effects on pathways related to high-density lipoprotein (HDL) and low-density lipoprotein (LDL) metabolism compared to this compound or the pioglitazone (B448)/fenofibrate (B1672516) combination. researchgate.netnih.govnih.gov

Distinct signatures were also identified for cellular stress responses. researchgate.netnih.govnih.gov These responses appeared to be less affected by aleglitazar than by the other compounds. researchgate.netnih.gov Specifically, the activity of NFE2L2, a key transcription factor involved in mediating oxidative and xenobiotic stress, was inferred to increase with medium and high concentrations of this compound and the pioglitazone/fenofibrate combination. plos.org In contrast, aleglitazar had no significant effect on NFE2L2 activity at these concentrations. plos.org

Distinct Transcriptional Signatures in Hepatocytes

Assessment of Synergistic or Additive Effects in Preclinical Models

The rationale for developing dual PPARα/γ agonists is based on the hypothesis that concurrent activation of both receptors may produce additive or synergistic benefits on metabolic control. diabetesjournals.org Preclinical studies support this concept, demonstrating that dual agonists can offer complex and synergistic therapeutic properties. frontiersin.org

A key example of this synergy is seen in the "browning" of white adipose tissue. One study proposed that the superior efficacy of dual PPARα/γ activators like this compound over selective PPARγ activators is mediated, at least in part, by a PPARα-driven increase in fibroblast growth factor 21 (FGF21). nih.gov This increase in circulating FGF21 then acts synergistically with PPARγ activation in adipose tissues to induce a robust browning effect, which is associated with increased energy expenditure, enhanced insulin (B600854) sensitivity, and reduced liver steatosis. nih.gov this compound was found to be a particularly robust inducer of UCP1, a key marker of brown fat. nih.gov

In other preclinical models, such as those for diabetic nephropathy, this compound treatment has been shown to improve a wide range of metabolic parameters, including glycemic control and lipid profiles, while also attenuating renal injury. diabetesjournals.orgkarger.com These broad-spectrum benefits observed in animal models highlight the potential for synergistic or additive effects resulting from the dual activation of PPARα and PPARγ. diabetesjournals.orgfrontiersin.org

Advanced Research Methodologies and Future Directions

Omics Approaches in Tesaglitazar (B1683095) Research (e.g., Gene Expression Microarrays)

Omics technologies, particularly transcriptomics, have been instrumental in elucidating the molecular mechanisms of this compound. Gene expression studies have provided a broad view of the biological pathways modulated by this dual PPARα/γ agonist in various tissues.

In preclinical rodent models, this compound administration has been shown to significantly alter the expression of genes involved in lipid and glucose metabolism. nih.govresearchgate.net In the liver of ob/ob mice, oral delivery of this compound leads to a profound induction of PPARα target genes. nih.gov For instance, the expression of Fatty acid binding protein 3 (Fabp3), Enoyl-CoA hydratase and 3-hydroxyacyl CoA dehydrogenase (Ehhadh), and Lipoprotein lipase (B570770) (Lpl) was induced 386-fold, 25-fold, and 24-fold, respectively. nih.gov These genes are critical for fatty acid uptake, β-oxidation, and lipoprotein metabolism. nih.govresearchgate.net

Gene expression analysis using tools like Ingenuity Pathway Analysis (IPA) has helped compare this compound's transcriptomic signature with other PPAR agonists. dkfz.de One analysis revealed that the gene expression profile from the livers of mice treated with this compound was most similar to that of mice treated with fenofibrate (B1672516), another PPARα agonist. dkfz.de This highlights the strong influence of the PPARα component of this compound's dual agonism on hepatic gene expression.

Furthermore, proteomics studies have begun to identify novel PPAR protein targets that are acutely upregulated by a GLP-1/Tesaglitazar conjugate, particularly in the hypothalamus, suggesting new avenues for its action on energy metabolism beyond traditional target tissues. researchgate.net Studies have also examined the impact of this compound on the expression of genes related to mitochondrial biogenesis, such as Ppargc1a (encoding for PGC1α), which showed a reduction at the protein level in cardiac tissue of treated mice. jci.org

Table 1: Selected Gene Expression Changes in Response to this compound in Preclinical Models

| Gene | Tissue | Model | Change in Expression | Implicated Pathway | Reference |

|---|---|---|---|---|---|

| Fabp3 | Liver | ob/ob Mouse | 386-fold increase | Lipid Metabolism | nih.gov |

| Ehhadh | Liver | ob/ob Mouse | 25-fold increase | Fatty Acid β-oxidation | nih.gov |

| Lpl | Liver | ob/ob Mouse | 24-fold increase | Lipoprotein Metabolism | nih.gov |

| Ppargc1a | Heart | C57BL/6 & db/db Mice | ~45% decrease (protein) | Mitochondrial Biogenesis | jci.org |

Development and Evaluation of Targeted Delivery Systems (e.g., Liposomal and Dendrimer Conjugates)

To enhance therapeutic efficacy and mitigate off-target effects, significant research has focused on developing targeted delivery systems for this compound. These efforts primarily involve liposomal formulations and dendrimer conjugates.

Liposomal Delivery: Liposomes are a promising strategy for altering the biodistribution of drugs. nih.gov Studies have explored encapsulating this compound in liposomes to direct it towards specific cells, such as macrophages within adipose tissue, while reducing exposure to organs like the kidneys, where off-target effects were previously observed. nih.govplos.orgresearchgate.net

In one study using leptin-deficient ob/ob mice, liposomal delivery of this compound was found to attenuate the effects on liver weight and the expression of PPAR target genes in the liver and kidney compared to standard oral administration. nih.gov Flow cytometry and immunofluorescence analyses revealed that macrophages were the primary cell type to take up the this compound-loaded liposomes in adipose tissue. nih.gov Other immune and stromal cells also showed uptake, but to a lesser extent. nih.gov

Attempts to further enhance targeting by using peptide-conjugated liposomes have also been investigated. For example, the Adipose Targeting Sequence (ATS) peptide was conjugated to liposomes loaded with this compound. plos.org However, in an unexpected finding, this modification did not increase liposomal uptake in adipose tissue relative to other organs but did increase uptake in the kidneys. plos.org This highlights the critical need for thorough in vivo biodistribution studies when evaluating targeted therapies. plos.org

Dendrimer Conjugates: Hydroxyl-terminated polyamidoamine (PAMAM) dendrimers have been explored as another nanocarrier for this compound. rsc.org A key advantage is that dendrimer conjugation can significantly improve the aqueous solubility of this compound, potentially avoiding the need for toxic excipients in formulations. rsc.org

A dendrimer-Tesaglitazar conjugate (D-Tesa), where the drug is attached via a cleavable ester bond, has been synthesized and evaluated for applications in neuroinflammation. rsc.orgnih.gov The dendrimer itself has been shown to cross the blood-brain barrier at sites of neuroinflammation and accumulate in activated microglia. rsc.org This targeted delivery to microglia could be highly beneficial, as this compound is a potent PPARα/γ dual agonist. rsc.org In vitro studies demonstrated that D-Tesa could induce a shift in microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype and enhance the phagocytosis of β-amyloid. rsc.org

Table 2: Comparison of this compound Delivery Systems in Preclinical Research

| Delivery System | Carrier | Targeting Moiety | Key Findings | Reference |

|---|---|---|---|---|

| Liposomes | Liposome | None (Passive Targeting) | Enriched uptake in macrophages; attenuated liver and kidney effects compared to oral drug. | nih.gov |

| ATS-Liposomes | Liposome | Adipose Targeting Sequence (ATS) | Did not increase adipose uptake; unexpectedly increased kidney uptake. | plos.org |

| D-Tesa | G4-PAMAM Dendrimer | None (Inherent microglia targeting) | Enhanced water solubility; induced M1-to-M2 phenotype shift in microglia; enhanced β-amyloid phagocytosis. | rsc.org |

Exploration of Novel Therapeutic Applications Beyond Primary Metabolic Disorders in Preclinical Settings

The potent anti-inflammatory and metabolic regulatory effects of this compound have prompted preclinical research into its therapeutic potential for diseases beyond type 2 diabetes and dyslipidemia. diabetesjournals.org Key areas of exploration include neurodegenerative diseases and atherosclerosis.

Neurodegenerative and Neuroinflammatory Disorders: The ability of PPAR agonists to modulate neuroinflammation has made them attractive candidates for diseases like Alzheimer's. mdpi.commdpi.com Research has focused on using dendrimer-conjugated this compound (D-Tesa) to target activated microglia, a key cell type in neuroinflammatory processes. rsc.org In vitro experiments have shown that D-Tesa can switch microglia from a pro-inflammatory state to a neuroprotective, anti-inflammatory phenotype. rsc.org This shift is accompanied by the secretion of anti-inflammatory cytokines like IL-10, IL-4, and TGF-β1. rsc.org Furthermore, D-Tesa was shown to enhance the ability of microglia to clear fluorescently labeled β-amyloid, a hallmark of Alzheimer's disease. rsc.orgmdpi.com These findings suggest a promising strategy for addressing neurodegenerative conditions by targeting microglia with this compound. rsc.org

Atherosclerosis: Atherosclerosis is increasingly recognized as a chronic inflammatory disease involving macrophages in the formation of arterial plaques. researchgate.netphysiology.org PPAR-α and PPAR-γ agonists are known to improve lipid metabolism and inhibit the formation of macrophage foam cells, which are central to plaque development. researchgate.netphysiology.org

Preclinical studies in apolipoprotein E knockout (ApoE−/−) mice, a model for atherosclerosis, have evaluated the efficacy of D-Tesa. researchgate.netphysiology.org The dendrimer was found to localize in macrophages within atherosclerotic plaques. researchgate.netphysiology.org Treatment with D-Tesa slowed the progression of plaques, preserved endothelial function, and decreased arterial stiffness. physiology.org Western blot analysis of the aorta from treated mice revealed an upregulation of PPAR-α, PPAR-γ, and ABCA1, a key transporter involved in cholesterol efflux. physiology.org These results indicate that macrophage-targeted delivery of this compound could be a novel therapy to ameliorate multiple damaging aspects of atherosclerosis. researchgate.netphysiology.org

Elucidation of Remaining Research Gaps and Unanswered Mechanistic Questions

Despite the advancements in understanding this compound, several research gaps and mechanistic questions remain to be fully elucidated.

In the context of novel applications, many questions persist. While dendrimer-conjugated this compound shows promise in preclinical models of neuroinflammation and atherosclerosis, the long-term effects and the complete mechanism of action in these complex disease environments are not fully understood. rsc.orgresearchgate.net For example, it remains unclear what specific factors cause microglia to favor the beneficial anti-inflammatory and phagocytic state over a pro-inflammatory response upon uptake of the conjugate in vivo. mdpi.com

Finally, a full understanding of the interplay between this compound and various cellular pathways is still developing. The observation that dual PPARα/γ activation can inhibit the SIRT1-PGC1α axis in cardiac tissue, potentially leading to toxicity, highlights the complexity of its mechanism. jci.orgwikipedia.org Further research is needed to dissect the tissue-specific and cell-specific signaling consequences of activating both PPARα and PPARγ simultaneously to better predict both therapeutic and off-target effects.

Q & A

Q. What is the molecular mechanism of tesaglitazar as a dual PPARα/γ agonist, and how does this dual agonism influence metabolic outcomes?

this compound binds to both PPARα and PPARγ receptors, with IC50 values of 3.8 μM and 0.35 μM, respectively . Activation of PPARα enhances fatty acid oxidation and lowers triglycerides, while PPARγ agonism improves insulin sensitivity and glucose uptake. In preclinical models, this dual action reduced insulin resistance in obese Zucker rats and attenuated atherosclerosis in E3L.CETP transgenic mice by modulating lipid and glucose metabolism .

Q. What are the primary experimental models used to evaluate this compound’s metabolic effects, and what endpoints are measured?

Key models include:

- Obese Zucker rats : Assess insulin resistance via glucose tolerance tests and lipid profiling .

- E3L.CETP mice : Measure atherosclerosis progression through aortic plaque quantification .

- db/db mice : Evaluate diabetic nephropathy via albuminuria, glomerular fibrosis, and collagen deposition .

- Human clinical trials : Track fasting plasma glucose (FPG), HbA1c, triglycerides, HDL-C, and safety markers (e.g., serum creatinine) .

Q. How does this compound compare to other PPAR agonists (e.g., thiazolidinediones or fibrates) in preclinical and clinical studies?

this compound combines PPARα/γ effects, unlike single-target agonists. In clinical trials, 1.0 mg this compound achieved comparable or superior reductions in FPG and triglycerides to pioglitazone (a PPARγ agonist) while also raising HDL-C. However, dose-dependent increases in serum creatinine limited its clinical use .

Advanced Research Questions

Q. How can mechanistic pharmacokinetic (PK) modeling resolve contradictions in this compound exposure between subjects with normal and impaired renal function?